2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate
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Overview
Description
2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H13ClO3. This compound is characterized by the presence of an acetyl group, a chloro group, a methyl group, and a methoxybenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate typically involves the esterification of 2-Acetyl-4-chloro-5-methylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvents such as dichloromethane or toluene are commonly used, and the reaction temperature is maintained between 50-70°C.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-4-methylphenyl 4-chlorobenzoate
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
- N-acetyl 2-bromo-5-chloro-4-methylaniline
Uniqueness
2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications.
Properties
CAS No. |
88952-16-3 |
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Molecular Formula |
C17H15ClO4 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
(2-acetyl-4-chloro-5-methylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H15ClO4/c1-10-8-16(14(11(2)19)9-15(10)18)22-17(20)12-4-6-13(21-3)7-5-12/h4-9H,1-3H3 |
InChI Key |
GDNYSMKIBLGNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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